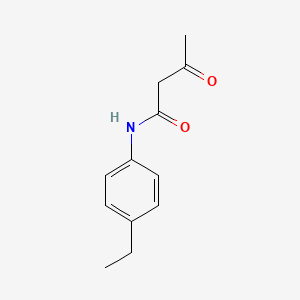

N-(4-ethylphenyl)-3-oxobutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

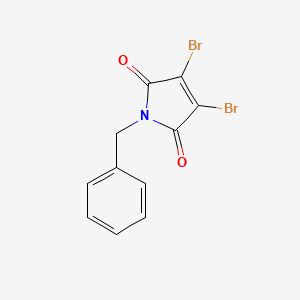

“N-(4-Ethylphenyl)maleimide”, also known as EPN, is an organic compound . It appears as a white crystalline solid, with a melting point of 142° C and a boiling point of 212° C . EPN serves as a valuable intermediate in the synthesis of numerous polymers and other organic compounds .

Molecular Structure Analysis

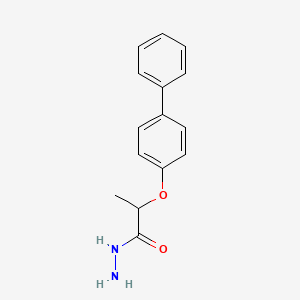

While the exact molecular structure of “N-(4-ethylphenyl)-3-oxobutanamide” is not available, a related compound, “N-(4-ethylphenyl)-4-phenoxybenzamide”, contains 45 bonds in total, including 26 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 secondary amide (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

“N-(4-Ethylphenyl)maleimide” is a white crystalline solid with a melting point of 142° C and a boiling point of 212° C . The exact physical and chemical properties of “N-(4-ethylphenyl)-3-oxobutanamide” are not available in the resources.Scientific Research Applications

Nucleophilic Catalysis

In the field of organic chemistry, N-(4-ethylphenyl)-3-oxobutanamide serves as a nucleophilic catalyst. It facilitates the synthesis of various organic compounds, playing a vital role in the development of new materials and chemical reactions .

Polymer Synthesis

This compound is also significant in the polymer industry. It acts as an intermediate in the synthesis of polymers that are thermally stable and soluble in nonpolar solvents. This application is crucial for creating materials with specific properties for industrial use .

Biochemical Research

N-(4-ethylphenyl)-3-oxobutanamide: is employed as a reagent in biochemical research. It is used in studies that involve the manipulation of molecular structures and the investigation of biochemical pathways .

Photodynamic Therapy

A derivative of N-(4-ethylphenyl)-3-oxobutanamide , known as 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP) , has been synthesized for use in photodynamic therapy. This novel treatment aims to mitigate the impact of microbial resistance, showcasing the compound’s potential in medical applications .

Safety and Hazards

Future Directions

Future research should focus on physical or metabolic mechanisms that are capable of being used as interventions to reduce the flux of related compounds from the gut into the body, increase the efflux from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts .

properties

IUPAC Name |

N-(4-ethylphenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-10-4-6-11(7-5-10)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUAIVVYFQPYAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393648 |

Source

|

| Record name | N-(4-ethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32357-75-8 |

Source

|

| Record name | N-(4-ethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)

![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)

![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)